molecular formula C22H25BrN6O4S B609227 Mpc-3100 CAS No. 958025-66-6

Mpc-3100

货号 B609227
CAS 编号: 958025-66-6
分子量: 549.4407
InChI 键: CVBWTNHDKVVFMI-LBPRGKRZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MPC-3100 is an orally bioavailable, synthetic, second-generation small-molecule inhibitor of Hsp90 with significant antitumor activity .


Synthesis Analysis

Molecular docking analyses have been performed to evaluate the cytotoxic effects of MPC-3100 on breast cancer cell lines . The study showed that MPC-3100 specifically binds to the ATP binding pocket of Hsp90 .


Molecular Structure Analysis

Molecular docking results indicated that MPC-3100 specifically binds to the ATP binding pocket of Hsp90, exhibiting an estimated free binding energy of -7.9 kcal/mol .


Chemical Reactions Analysis

The combined treatment of MPC-3100 and DOX effectively suppressed the chaperone activity of Hsp90 and induced apoptosis in breast cancer cells .


Physical And Chemical Properties Analysis

The molecular formula of MPC-3100 is C22H25BrN6O4S, and its molecular weight is 549.44 . It is soluble in DMSO .

科学研究应用

  1. 安全性和抗肿瘤活性: MPC-3100已被用于评估癌症患者的安全性和耐受性,其次目标是评估其药代动力学和抗肿瘤活性。在一项研究中,对于对现有全身治疗无效的复发性癌症患者,他们口服MPC-3100,每28天为一个周期,连续21天。该研究旨在确定限制剂毒性和治疗的最佳剂量 (Yu et al., 2010)

  2. 药代动力学和前药开发: 另一项研究专注于改善MPC-3100的溶解度。开发了一种具有增强溶解度的前药,并评估了其在小鼠中的药代动力学特性和抗肿瘤活性。这种前药在没有增溶剂的情况下,在异种移植瘤模型中显示出改善的溶解度和疗效 (Papac et al., 2011)

  3. 代谢和药物相互作用: 研究了MPC-3100通过主要细胞色素P450(CYP450)和UDP-葡萄糖醛酸转移酶(UGT)同功酶的代谢,以定义临床研究中患者安全性的包含和排除标准。该研究确定了参与MPC-3100代谢的主要同功酶,这对于了解潜在的药物相互作用和副作用至关重要 (Papac et al., 2011)

  4. 联合治疗潜力: MPC-3100显示出与其他抗癌药物联合治疗的潜力。一项研究评估了其与厄洛替尼或索拉非尼在异种移植模型中的活性,发现MPC-3100与这些药物的联合比单独使用任何一种药物都表现出更强的抗肿瘤活性,表明其作为癌症治疗联合治疗策略的一部分的潜力 (Baichwal et al., 2011)

  5. 药效生物标志物: 评估了MPC-3100对癌症患者的生物标志物,如Hsp70蛋白水平的影响。这项研究提供了证据,表明在临床可耐受的剂量下,Hsp90功能受到抑制,并且暴露于MPC-3100的细胞和肿瘤异种移植物中的客户蛋白和生物标志物的变化是由于Hsp90的抑制 (Baichwal et al., 2011)

安全和危害

MPC-3100 has been found to cause serious eye irritation, skin irritation, and may be harmful by inhalation, ingestion, or skin absorption . It may also cause respiratory system irritation . In a clinical trial, MPC-3100 was found to be safe and well-tolerated up to a dose level of 165 mg/m2 .

未来方向

The combination of MPC-3100 and DOX has shown a possible coordinated mechanism of action, pointing to the possibility of a more effective therapeutic strategy for breast cancer therapy . This could form the basis for future combination cancer therapy research .

属性

IUPAC Name

(2S)-1-[4-[2-[6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]ethyl]piperidin-1-yl]-2-hydroxypropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrN6O4S/c1-12(30)21(31)28-5-2-13(3-6-28)4-7-29-20-18(19(24)25-10-26-20)27-22(29)34-17-9-16-15(8-14(17)23)32-11-33-16/h8-10,12-13,30H,2-7,11H2,1H3,(H2,24,25,26)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBWTNHDKVVFMI-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)CCN2C3=NC=NC(=C3N=C2SC4=C(C=C5C(=C4)OCO5)Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(CC1)CCN2C3=NC=NC(=C3N=C2SC4=C(C=C5C(=C4)OCO5)Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30241969
Record name MPC-3100
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

549.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(4-(2-(6-Amino-8-((6-bromobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-9-yl)ethyl)piperidin-1-yl)-2-hydroxypropan-1-one

CAS RN

958025-66-6
Record name MPC-3100
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958025666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MPC-3100
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MPC-3100
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UMA2EEO9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
SH Kim, A Bajji, R Tangallapally… - Journal of medicinal …, 2012 - ACS Publications
… Favorable pharmacokinetic properties along with significant antitumor effects in multiple human cancer xenograft models led to the selection of 28g (MPC-3100) as a clinical candidate. …
Number of citations: 49 pubs.acs.org
D Papac, JS Patton, L Reeves, L DeMie, C Bradford… - Cancer Research, 2011 - AACR
… A pro-drug of MPC-3100 with enhanced aqueous solubility was synthesized and … of MPC-3100 was synthesized by esterifying a hydroxyl group on the active compound, MPC-3100. …
Number of citations: 2 aacrjournals.org
SH Kim, R Tangallapally, IC Kim, R Trovato… - Bioorganic & Medicinal …, 2015 - Elsevier
Various types of Hsp90 inhibitors have been and continue to undergo clinical investigation. One development candidate is the purine-based, synthetic Hsp90 inhibitor 1 (MPC-3100), …
Number of citations: 8 www.sciencedirect.com
DI Papac, JS Patton, L Reeves, K Bulka, L DeMie… - Cancer Research, 2011 - AACR
… dose was recovered as MPC-3100 and metabolites in feces … MPC-3100 and several metabolites were found in rat, dog and monkey urine, the primary route of elimination of MPC-3100 …
Number of citations: 6 aacrjournals.org
VR Baichwal, MK Yu, D Wettstein, BF Dowd, K Rushton… - Cancer Research, 2010 - AACR
… Conclusions: MPC-3100 is active against a broad range of cancer cell types and is efficacious in xenograft models with multiple dosing schedules. The anti-tumor activity of MPC-3100 …
Number of citations: 0 aacrjournals.org
MK Yu, WE Samlowski, V Baichwal, B Brown… - Journal of Clinical …, 2010 - ascopubs.org
… of daily oral administration of MPC-3100. Secondary objectives … MPC-3100 is administered by mouth in tablet form for 21 … obtained before and after MPC-3100 administration to evaluate …
Number of citations: 7 ascopubs.org
GG Mather, DJ Scholl, VL Belcher… - Journal of Clinical …, 2011 - ascopubs.org
… the long term safety of MPC-3100. Methods: MPC-3100 was administered to rats daily by … In cynomolgus monkeys, MPC-3100 was given daily at 10, 25, or 50/35 mg/kg for 28 days or …
Number of citations: 0 ascopubs.org
VR Baichwal, B Brown, D Wettstein, DI Papac… - Cancer Research, 2011 - AACR
… We evaluate here the activity of MPC-3100 in combination with erlotinib or sorafenib in … of MPC-3100 and sorafenib increased by only 1.6-fold. The combination of MPC-3100 and …
Number of citations: 0 aacrjournals.org
N Gökşen Tosun - Naunyn-Schmiedeberg's Archives of Pharmacology, 2023 - Springer
… MPC-3100 alone and in combination on breast cancer cells. A molecular docking investigation revealed that MPC-3100 … that the combined treatment of MPC-3100 and DOX effectively …
Number of citations: 2 link.springer.com
WE Samlowski, K Papadopoulos, AJ Olszanski… - Molecular Cancer …, 2011 - AACR
… and tolerability of single agent MPC-3100 were assessed in … MPC-3100, assess antitumor activity, and evaluate pharmacodynamic (PD) biomarkers. Subjects received oral MPC-3100 …
Number of citations: 11 aacrjournals.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。